

In-Depth Technical Guide: Anti-inflammatory Agent 52 (Compound 7j)

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Compound of Interest		
Compound Name:	Anti-inflammatory agent 52	
Cat. No.:	B12381652	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of the novel anti-inflammatory and cytotoxic agent, designated as **Anti-inflammatory agent 52**, also identified in scientific literature as compound 7j. This molecule is a potent and selective cyclooxygenase-2 (COX-2) inhibitor with promising therapeutic potential.

Chemical Structure and Properties

Anti-inflammatory agent 52 (compound 7j) is a derivative of the 2,3-diaryl-1,3-thiazolidin-4-one scaffold. Its specific chemical structure and key properties are detailed below.

Chemical Structure:

- IUPAC Name: 2-(4-chlorophenyl)-3-(4-(methylsulfonyl)phenyl)thiazolidin-4-one
- Molecular Formula: C24H21ClN2O3S[1]
- Molecular Weight: 452.95 g/mol [1][2]
- SMILES Code:
 O=C(NC1=CC=C(CI)C=C1)COC2=CC=C(N3C(C4=CC=C(C)C=C4)SCC3=O)C=C2[1]

Quantitative Biological Data



The biological activity of **Anti-inflammatory agent 52** (compound 7j) has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell Line	Cell Type	IC ₅₀ (μM)
HT29	Human Colorectal Carcinoma	0.025
MCF7	Human Breast Adenocarcinoma	0.03
A2780	Human Ovarian Carcinoma	0.04
MRC5	Normal Human Fetal Lung Fibroblast	0.47

Data extracted from a study on a series of thiazolidin-4-one-based derivatives, where compound 7j was the most potent.[3]

Table 2: Cyclooxygenase (COX) Inhibition

Enzyme	IC ₅₀ (μM)	Selectivity Index (COX- 1/COX-2)
COX-1	>100	>238
COX-2	0.42	

Celecoxib, a known selective COX-2 inhibitor, exhibited a COX-2 IC $_{50}$ of 0.86 μ M in the same study.[3]

Table 3: In Vivo Anti-inflammatory and Anticancer Efficacy



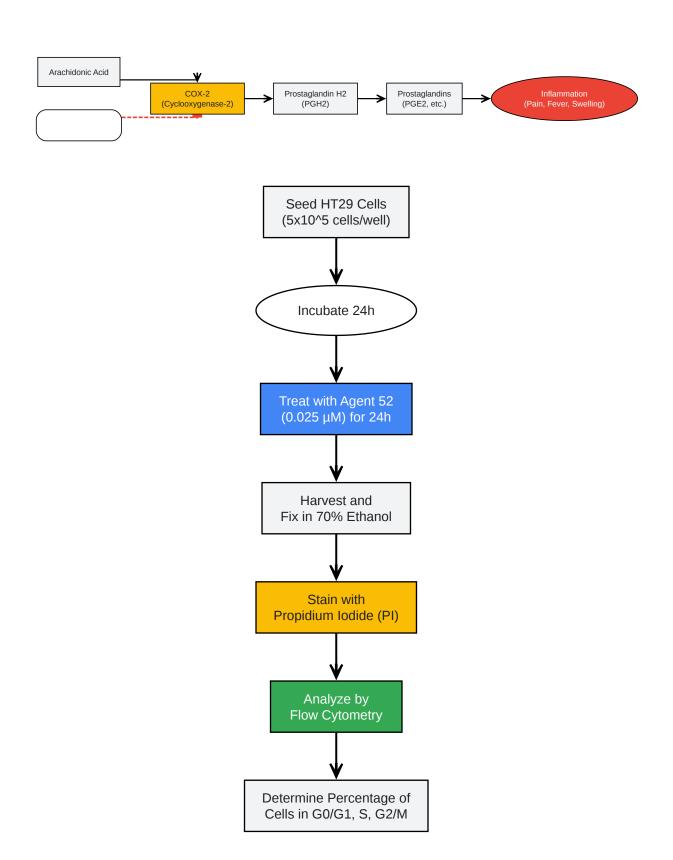
Assay	Model	Dosage	Result
Carrageenan-induced paw edema	Wistar Rats	50 mg/kg	Moderate inhibition of inflammation with a good gastrointestinal safety profile.[3]
Ehrlich solid carcinoma	Mice	50 mg/kg (orally, every other day for two weeks)	Significant decrease in tumor volume and mass compared to control.[3][4][5]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for **Anti-inflammatory agent 52** is the selective inhibition of the COX-2 enzyme. This enzyme is a key mediator in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins, which are pro-inflammatory signaling molecules. By inhibiting COX-2, the agent effectively reduces inflammation.

Furthermore, **Anti-inflammatory agent 52** exhibits potent anticancer activity, particularly against HT29 colon cancer cells. This is achieved through the induction of cell cycle arrest at the G2/M phase and the triggering of apoptosis (programmed cell death).[2][3][5][6]





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